molecular formula C21H15N3O2 B1605094 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine CAS No. 3271-22-5

2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine

Cat. No.: B1605094
CAS No.: 3271-22-5
M. Wt: 341.4 g/mol
InChI Key: FYGHRTSDRSCANY-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine is a chemical compound with the molecular formula C21H15N3O2 and a molecular weight of 341.36 g/mol It is a derivative of triazine, a class of nitrogen-containing heterocycles, and features a pyrene moiety, which is a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine typically involves the reaction of 2,4-dimethoxy-1,3,5-triazine with pyrene derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrene moiety can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyrene moiety, affecting the compound’s overall reactivity and properties.

Scientific Research Applications

2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine involves its interaction with molecular targets through its aromatic and triazine moieties. The pyrene group can intercalate with DNA or interact with proteins, while the triazine ring can participate in hydrogen bonding and other interactions. These properties make it useful in various biochemical and biophysical studies .

Comparison with Similar Compounds

  • 2,4-Dimethoxy-6-methyl-1,3,5-triazine
  • 2,4-Dimethoxy-6-phenyl-1,3,5-triazine
  • 2,4-Dichloro-6-methoxy-1,3,5-triazine

Comparison: 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine is unique due to the presence of the pyrene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring fluorescence or specific electronic characteristics, setting it apart from other triazine derivatives .

Properties

IUPAC Name

2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c1-25-20-22-19(23-21(24-20)26-2)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGHRTSDRSCANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062943
Record name 1,3,5-Triazine, 2,4-dimethoxy-6-(1-pyrenyl)-
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Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3271-22-5
Record name Fluorescent Brightener 179
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Record name 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine
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Record name 1,3,5-Triazine, 2,4-dimethoxy-6-(1-pyrenyl)-
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Record name 1,3,5-Triazine, 2,4-dimethoxy-6-(1-pyrenyl)-
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Record name 2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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